RS-100329

Catalog No.
S541916
CAS No.
232953-52-5
M.F
C20H25F3N4O3
M. Wt
426.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
RS-100329

CAS Number

232953-52-5

Product Name

RS-100329

IUPAC Name

5-methyl-3-[3-[4-[2-(2,2,2-trifluoroethoxy)phenyl]piperazin-1-yl]propyl]-1H-pyrimidine-2,4-dione

Molecular Formula

C20H25F3N4O3

Molecular Weight

426.4 g/mol

InChI

InChI=1S/C20H25F3N4O3/c1-15-13-24-19(29)27(18(15)28)8-4-7-25-9-11-26(12-10-25)16-5-2-3-6-17(16)30-14-20(21,22)23/h2-3,5-6,13H,4,7-12,14H2,1H3,(H,24,29)

InChI Key

RCOBWVAGWYRNHZ-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

RS-100329; RS 100329; RS100329; RS 100329 HCl; RS100329 HCl.

Canonical SMILES

CC1=CNC(=O)N(C1=O)CCCN2CCN(CC2)C3=CC=CC=C3OCC(F)(F)F

The exact mass of the compound RS 100329 hydrochloride is 462.1646 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

RS-100329 is a potent and highly selective antagonist of the α1A-adrenoceptor, a receptor subtype primarily involved in mediating smooth muscle contraction in tissues like the prostate and urethra. In pharmacological research, its value lies in the ability to dissect the physiological roles of the α1A-subtype from those of the α1B- and α1D-subtypes, which are more commonly associated with the regulation of blood pressure. This selectivity profile distinguishes it from non-selective antagonists like prazosin, which act on multiple α1-subtypes, and other subtype-selective agents such as tamsulosin, which has a different selectivity pattern.

Substituting RS-100329 with less selective α1-antagonists can lead to misleading results and flawed conclusions. The non-selective antagonist prazosin, for example, binds with high affinity to α1B and α1D adrenoceptors, which can introduce significant cardiovascular effects that confound studies focused on α1A-mediated functions. Even a subtype-selective comparator like tamsulosin is not directly interchangeable, as it exhibits high affinity for both α1A and α1D subtypes, making it unsuitable for experiments that require specific isolation of α1A activity. Therefore, for research requiring precise and unambiguous blockade of only the α1A-adrenoceptor, RS-100329 is the appropriate tool, as substitution with other agents compromises experimental specificity.

Exceptional Binding Selectivity for α1A over α1B and α1D Subtypes

In radioligand binding assays using cloned human receptors, RS-100329 demonstrates exceptionally high affinity for the α1A-adrenoceptor (pKi of 9.6) and markedly lower affinity for the α1B and α1D subtypes. This translates to a selectivity of approximately 126-fold for the α1A subtype over the α1B subtype, and 50-fold over the α1D subtype. In contrast, the common non-selective antagonist prazosin shows no selectivity for the α1A subtype under similar conditions.

Evidence DimensionReceptor Binding Selectivity (human cloned receptors)
Target Compound DataRS-100329: ~126-fold selective for α1A over α1B
Comparator Or BaselinePrazosin: Not selective for α1A over α1B/α1D
Quantified DifferenceRS-100329 provides >100-fold α1A/α1B selectivity where prazosin provides none.
ConditionsRadioligand binding assays in CHO-K1 cells expressing human recombinant α1-adrenoceptor subtypes.

This high binding selectivity is critical for researchers needing to isolate α1A-receptor effects without confounding cardiovascular responses (α1B) or other physiological activities (α1D).

Superior Functional Selectivity in Physiologically Relevant Tissues vs. Vascular Tissue

The binding selectivity of RS-100329 translates directly to functional antagonism in native tissues. In organ bath studies, RS-100329 potently antagonized noradrenaline-induced contractions in human lower urinary tract (LUT) tissues (pA2 of 9.2), which are rich in α1A-adrenoceptors. In contrast, it was approximately 100-fold less potent in antagonizing contractions in rat aorta (pA2 of 7.9), a tissue where α1B and α1D subtypes are more prominent. This demonstrates a high degree of functional selectivity for LUT over vascular tissue.

Evidence DimensionFunctional Antagonist Potency (pA2)
Target Compound DataRS-100329: pA2 = 9.2 (Human LUT) vs. 7.9 (Rat Aorta)
Comparator Or BaselineTamsulosin: pA2 = 10.4 (Human LUT) vs. similar potency in vascular tissue.
Quantified Difference~100-fold functional selectivity (LUT vs. Aorta) for RS-100329.
ConditionsIn vitro organ bath studies measuring antagonism of noradrenaline-induced smooth muscle contraction.

This provides direct evidence that the compound's selectivity prevents unintended activity on vascular smooth muscle, ensuring more reliable and interpretable outcomes in urological and related research.

High and Differentiated Potency Profile Compared to Tamsulosin

RS-100329 exhibits high potency at the human α1A-adrenoceptor, with a pKi of 9.6, comparable to the widely used agent tamsulosin. However, the key differentiator is the selectivity profile. While both are potent at the α1A subtype, tamsulosin shows little to no selectivity between α1A and α1D subtypes. RS-100329 maintains a clear 50-fold selectivity margin against the α1D subtype, offering a distinct pharmacological tool.

Evidence DimensionPotency (pKi) and α1A/α1D Selectivity
Target Compound DataRS-100329: pKi (α1A) = 9.6; ~50-fold selective over α1D
Comparator Or BaselineTamsulosin: pKi (α1A) ≈ 9.8-10.4; Not selective over α1D
Quantified DifferenceEquipotent at α1A, but RS-100329 adds a 50-fold selectivity against α1D that tamsulosin lacks.
ConditionsRadioligand binding assays with cloned human adrenoceptors.

This allows researchers to specifically select an antagonist based on the experimental need to either include (use tamsulosin) or exclude (use RS-100329) activity at the α1D-adrenoceptor.

Isolating α1A-Mediated Contraction in Urogenital Smooth Muscle

For studies investigating the mechanisms of smooth muscle tone in the prostate, bladder neck, and urethra, RS-100329 provides a precise tool to block the dominant α1A-receptors without affecting cardiovascular parameters, a common issue with less selective antagonists.

Deconvoluting α1-Adrenoceptor Roles in the Central Nervous System

When studying the function of α1A-adrenoceptors in the CNS, the high selectivity of RS-100329 is essential. It allows for the specific inhibition of α1A-mediated pathways without the confounding blockade of α1B or α1D subtypes, which are also present in the brain and have distinct neurological roles.

Establishing a High-Selectivity Benchmark in Drug Discovery

In screening campaigns for new urological agents, RS-100329 serves as an ideal positive control and benchmark for α1A-selectivity. Its well-defined and potent profile allows for the accurate assessment and ranking of new chemical entities targeting this receptor.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.7

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

1

Exact Mass

426.18787516 Da

Monoisotopic Mass

426.18787516 Da

Heavy Atom Count

30

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Last modified: 02-18-2024
1: Williams TJ, Blue DR, Daniels DV, Davis B, Elworthy T, Gever JR, Kava MS, Morgans D, Padilla F, Tassa S, Vimont RL, Chapple CR, Chess-Williams R, Eglen RM, Clarke DE, Ford AP. In vitro alpha1-adrenoceptor pharmacology of Ro 70-0004 and RS-100329, novel alpha1A-adrenoceptor selective antagonists. Br J Pharmacol. 1999 May;127(1):252-8. PubMed PMID: 10369480; PubMed Central PMCID: PMC1566006.

Explore Compound Types